

An In-depth Technical Guide to 2,8-Dichloro-1,5-naphthyridine

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Compound of Interest

Compound Name: 2,8-Dichloro-1,5-naphthyridine

Cat. No.: B1297741

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,8-Dichloro-1,5-naphthyridine**, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's key molecular data, and presents a conceptual workflow for its synthesis and purification.

Core Molecular and Physical Data

2,8-Dichloro-1,5-naphthyridine is a chlorinated heterocyclic compound. Its fundamental properties are summarized below, providing a foundational dataset for its application in research and development.

Property	Value	Source
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂	[1] [2] [3] [4]
Molecular Weight	199.04 g/mol	[1] [2] [5]
Exact Mass	197.975 Da	[1]
Monoisotopic Mass	197.97516 Da	[3]
CAS Number	28252-76-8	[2]
InChIKey	PSSPSOSBJIWVGU-UHFFFAOYSA-N	[1]

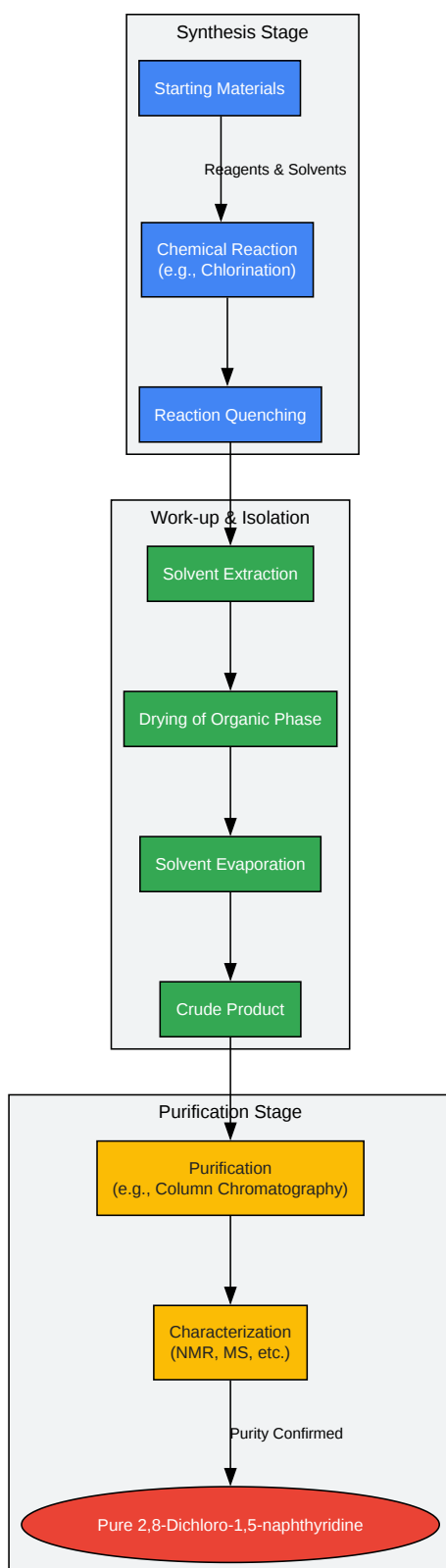
Physicochemical Properties and Descriptors

Computational predictions of the compound's physicochemical properties offer insights into its behavior in biological and chemical systems.

Descriptor	Predicted Value	Source
XLogP3	2.8	[1]
Topological Polar Surface Area (TPSA)	25.8 Å ²	[1]
Hydrogen Bond Acceptors	2	[5]
Hydrogen Bond Donors	0	[5]
Rotatable Bonds	0	[5]

Conceptual Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent purification of **2,8-Dichloro-1,5-naphthyridine**. This process is fundamental to obtaining a high-purity compound suitable for experimental and developmental applications.



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Conceptual workflow for the synthesis and purification of **2,8-Dichloro-1,5-naphthyridine**.

Detailed Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2,8-Dichloro-1,5-naphthyridine** require access to proprietary or subscription-based chemical literature, a general methodology can be inferred from standard organic chemistry practices for the synthesis of similar heterocyclic compounds.

1. Synthesis of the Naphthyridine Core:

- **Reaction:** The synthesis would likely begin with the construction of the 1,5-naphthyridine bicyclic system. This can often be achieved through condensation reactions, such as the Skraup or Doebner-von Miller reaction, using appropriate aminopyridine and α,β -unsaturated aldehyde or ketone precursors.
- **Reaction Conditions:** These reactions are typically carried out in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction temperature and time are critical parameters that would need to be optimized.

2. Dichlorination of the Naphthyridine Intermediate:

- **Precursor:** The synthesized naphthyridine core would likely be converted to a dihydroxy- or dioxo- intermediate (a naphthyridinedione).
- **Chlorination Reaction:** The key chlorination step would involve treating the intermediate with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl_3) or a mixture of phosphorus pentachloride (PCl_5) and POCl_3 are commonly used for this type of transformation.
- **Reaction Conditions:** The reaction is typically performed at elevated temperatures (reflux) to ensure complete conversion. The reaction time can vary from a few hours to overnight.

3. Work-up and Isolation:

- **Quenching:** Upon completion, the reaction mixture is carefully quenched, often by pouring it onto crushed ice to decompose the excess chlorinating agent.

- **Neutralization and Extraction:** The acidic mixture is then neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product. The solid can be collected by filtration, or the aqueous mixture can be extracted with an appropriate organic solvent (e.g., dichloromethane or chloroform).
- **Drying and Evaporation:** The combined organic extracts are dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude **2,8-Dichloro-1,5-naphthyridine**.

4. Purification:

- **Recrystallization or Chromatography:** The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or toluene) is a common method. Alternatively, for higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) would be employed.

5. Characterization:

- **Structural Verification:** The identity and purity of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS) to confirm the molecular weight, and possibly Infrared (IR) spectroscopy. The melting point of the purified solid would also be determined and compared to literature values.

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